Cas no 67805-53-2 (2(1H)-Quinolinone,8-bromo-1-methyl-(9CI))
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
- 8-Bromo-1-methyl-1H-quinolin-2-one
- 8-bromo-1-methylquinolin-2-one
- CS-0454867
- SCHEMBL11274030
- MB10242
- FT-0720636
- 67805-53-2
- 8-BROMO-1-METHYLQUINOLIN-2(1H)-ONE
- DTXSID40608367
- DB-073933
-
- MDL: MFCD11858573
- Inchi: 1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
- InChI Key: YKUKXVQBTWRTBB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=CC(N(C)C=21)=O
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.3Ų
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0141-1g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 96% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0141-5g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 96% | 5g |
58345.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0141-500mg |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 96% | 500mg |
7123.56CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D708349-1g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 1g |
$695 | 2024-05-24 | |
| eNovation Chemicals LLC | D708349-5g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 5g |
$1595 | 2024-05-24 | |
| eNovation Chemicals LLC | Y1294145-500mg |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 500mg |
$940 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294145-1g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1294145-5g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 5g |
$7705 | 2024-07-28 | |
| eNovation Chemicals LLC | D708349-1g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 1g |
$695 | 2025-02-20 | |
| eNovation Chemicals LLC | D708349-5g |
8-Bromo-1-methyl-1H-quinolin-2-one |
67805-53-2 | 95% | 5g |
$1595 | 2025-02-20 |
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Suppliers
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
Comprehensive Overview of 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) (CAS No. 67805-53-2)
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI), with the CAS No. 67805-53-2, is a brominated quinoline derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound belongs to the quinolinone family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The presence of a bromo substituent at the 8-position and a methyl group at the 1-position enhances its reactivity and potential utility in synthetic pathways.
In recent years, the demand for 8-bromo-1-methylquinolin-2(1H)-one (a common synonym) has increased due to its role as a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) therapeutics. The compound's unique structure allows for further functionalization, making it a versatile building block in medicinal chemistry.
One of the most frequently asked questions about CAS No. 67805-53-2 is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while being less soluble in water. Its stability is generally high under inert atmospheres, but it may degrade under prolonged exposure to light or strong oxidizing agents. These properties are critical for researchers handling the compound in laboratory settings.
The synthesis of 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) typically involves bromination of 1-methylquinolin-2(1H)-one, followed by purification steps to achieve high purity. Advanced techniques like HPLC and NMR spectroscopy are commonly employed to characterize the compound and ensure its quality. Recent advancements in green chemistry have also explored eco-friendly bromination methods to reduce environmental impact, aligning with the growing trend of sustainable chemical synthesis.
From a commercial perspective, 8-bromo-1-methylquinolin-2(1H)-one is available from several specialty chemical suppliers, often with purity grades exceeding 98%. Pricing and availability may vary depending on market demand and production scale. Researchers are advised to verify the certificate of analysis (CoA) and storage recommendations before procurement to ensure optimal performance in their experiments.
In the context of drug discovery, CAS No. 67805-53-2 has been investigated as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its structural features mimic those of natural alkaloids, which often exhibit potent pharmacological effects. This has led to increased interest in its potential for treating neurodegenerative diseases and cancer, though extensive clinical studies are still needed to validate these applications.
Safety data for 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) suggests that it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and goggles. While not classified as highly hazardous, proper ventilation and avoidance of inhalation or skin contact are recommended. Material safety data sheets (MSDS) provide detailed guidance on handling and disposal procedures.
Looking ahead, the future of 67805-53-2 appears promising, with ongoing research exploring its derivatives for novel therapeutic applications. The compound's compatibility with cross-coupling reactions and other modern synthetic methodologies further enhances its value in organic synthesis. As the pharmaceutical industry continues to seek innovative small molecules, 8-bromo-1-methylquinolin-2(1H)-one is likely to remain a compound of significant interest.
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